Coleon A

Description

Overview of Coleon A as a Diterpenoid Compound

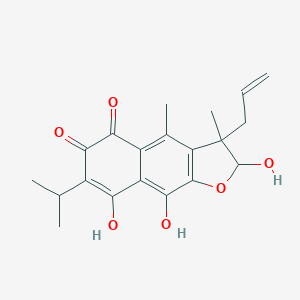

This compound is classified as a diterpenoid, a large group of natural products composed of four isoprene (B109036) units. ontosight.ai Its molecular formula is C20H22O6. uni.lunih.gov The chemical structure of this compound, characterized by a diterpenoid backbone with specific functional groups, is key to its properties and interactions with biological targets. ontosight.ai this compound is an abietane (B96969) diterpenoid. plos.org

Natural Occurrence and Botanical Sources of this compound

This compound is found naturally in certain plant species, primarily within the Rutaceae and Lamiaceae families.

Coleonema album, a shrub belonging to the Rutaceae family, is a known source of this compound. ontosight.aiwikipedia.org This plant, also referred to by common names such as Cape may and white confetti bush, is native to the western Cape Province of South Africa, typically found in coastal areas and on mountain slopes. wikipedia.orgsanbi.orgsmgrowers.comhappybynature.com

Plectranthus barbatus, a perennial herb in the Lamiaceae family, is another significant source of this compound. researchgate.netwikipedia.org This species, also known by the synonym Coleus forskohlii, is widely distributed across tropical East Africa, West Asia, the Himalayas, India, and Sri Lanka. researchgate.netwikipedia.org Studies on P. barbatus have isolated various diterpenoids, including this compound lactone from its leaves. plos.org

The genus Plectranthus (which, according to recent taxonomic revisions, includes species now classified under Coleus and Equilabium) is a rich source of diverse diterpenoids, particularly abietane-type compounds. researchgate.netresearchgate.netacs.orgnih.govmdpi.com While this compound itself might not be reported in all Plectranthus species, many produce structurally related diterpenoids. These related compounds contribute to the genus's ethnobotanical uses and biological activities. researchgate.netmdpi.comnih.gov

Research has identified a variety of diterpenoids in other Plectranthus species, including different types of abietanes, clerodanes, kauranes, and labdanes. researchgate.netresearchgate.netacs.org Examples of related diterpenoids found in the Plectranthus sensu lato genus include:

Royleanones (e.g., 6,7-dehydroroyleanone, 7α-acetoxy-6β-hydroxyroyleanone) found in species like Plectranthus madagascariensis and Coleus forsteri "Marginatus". researchgate.netacs.orgmdpi.com

Acylhydroquinones. nih.govresearchgate.net

Coleon U and its derivatives (e.g., Coleon U-quinone, 8α,9α-epoxycoleon U-quinone), isolated from species such as Plectranthus mutabilis and Coleus xanthanthus. nih.govmedchemexpress.comacs.orgsciforum.netsciforum.net

Forskolin, a labdane (B1241275) diterpenoid, is a well-known compound from Plectranthus barbatus. researchgate.netwikipedia.orgnih.govresearchgate.net

Parviflorone D, an abietane diterpenoid found in Plectranthus ecklonii. mdpi.comnih.gov

This diversity in diterpenoid profiles across different Plectranthus species highlights the genus as a significant source of these compounds. researchgate.netacs.orgnih.gov

Table 1: Selected Diterpenoids Found in Plectranthus Species (Sensu Lato)

| Compound Name | Diterpenoid Class | Source Species Examples |

| This compound | Abietane | Coleonema album, Plectranthus barbatus |

| Forskolin | Labdane | Plectranthus barbatus |

| Royleanones (various) | Abietane | Plectranthus madagascariensis, Coleus forsteri |

| Spirocoleons | Abietane | Coleus comosus, Coleus xanthanthus |

| Acylhydroquinones | Abietane | Plectranthus edulis, Coleus xanthanthus |

| Coleon U | Abietane | Plectranthus mutabilis, Coleus xanthanthus |

| Coleon U-quinone | Abietane | Plectranthus mutabilis, Coleus xanthanthus |

| 8α,9α-Epoxycoleon U-quinone | Abietane | Plectranthus mutabilis, Coleus xanthanthus |

| Parviflorone D | Abietane | Plectranthus ecklonii |

| Coleon C | Abietane | Plectranthus barbatus |

| Barbatusin | Abietane | Plectranthus barbatus |

| Barbitusol | Abietane | Plectranthus barbatus |

| Coleon F | Abietane | Plectranthus barbatus |

| Plectrinone A | Abietane | Plectranthus barbatus |

| Plectrinone B | Abietane | Plectranthus barbatus |

| Cyclobarbatusin | Abietane | Plectranthus barbatus |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1984-44-7 |

|---|---|

Molecular Formula |

C20H22O6 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

2,8,9-trihydroxy-3,4-dimethyl-7-propan-2-yl-3-prop-2-enyl-2H-benzo[f][1]benzofuran-5,6-dione |

InChI |

InChI=1S/C20H22O6/c1-6-7-20(5)13-9(4)11-12(17(24)18(13)26-19(20)25)14(21)10(8(2)3)15(22)16(11)23/h6,8,19,21,24-25H,1,7H2,2-5H3 |

InChI Key |

KGPUDFRSRWIMAU-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C3=C1C(C(O3)O)(C)CC=C)O)C(=C(C(=O)C2=O)C(C)C)O |

Canonical SMILES |

CC1=C2C(=C(C3=C1C(C(O3)O)(C)CC=C)O)C(=C(C(=O)C2=O)C(C)C)O |

Origin of Product |

United States |

Advanced Methodologies in Coleon a Research

Isolation and Purification Strategies

The isolation and purification of Coleon A from natural sources, such as plants, typically involve a series of steps to separate the target compound from complex mixtures.

Chromatographic Techniques for Compound Separation

Chromatography is a fundamental technique used to separate components of a mixture based on their differential affinities between a stationary phase and a mobile phase. Various chromatographic methods are applied in the isolation and purification of natural products like this compound.

Column chromatography is a widely used method where the stationary phase is packed into a column, and the mobile phase carries the sample through it. Separation occurs as components elute at different rates depending on their interaction with the stationary phase. nih.gov Silica (B1680970) gel and aluminum oxide are common stationary phases in adsorption chromatography. youtube.comkhanacademy.org

Thin-layer chromatography (TLC) is another adsorption chromatography technique where the stationary phase is a thin layer of adsorbent material on a flat plate. nih.govyoutube.com TLC can be used for qualitative purity detection and monitoring the separation process during isolation. researchgate.net In one study, TLC monitored the purification of a compound (potentially related to this compound lactone) from Coleus amboinicus leaves, showing distinct Rf values at different solvent ratios. researchgate.net

Preparative chromatography, including preparative-scale flash chromatography, is employed for isolating larger quantities of a compound after initial separation steps. plos.org For instance, this compound lactone was isolated from Plectranthus barbatus leaves using preparative-scale flash chromatography with a chloroform:acetic acid solvent system on silica cartridges. plos.org

Other chromatographic techniques, such as high-performance liquid chromatography (HPLC), are also valuable for achieving higher resolution separation and purity. researchgate.netexcedr.com Reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is also utilized for separating compounds. khanacademy.org

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a strategy that couples biological activity screening with separation techniques to isolate bioactive compounds from complex natural extracts. This approach involves testing fractions of an extract for a specific biological activity and then further separating the active fractions until the pure compound responsible for the activity is obtained. researchgate.netnih.gov

In the context of this compound research, a zebrafish bioassay has been combined with analytical chromatography methods for the rapid identification of bioactive natural products. plos.orgresearchgate.netnih.gov This in vivo bioassay-guided isolation approach utilizes bioactivity screening in zebrafish embryos alongside rapid fractionation techniques like analytical thin-layer chromatography (TLC) and initial structural elucidation by high-resolution electrospray mass spectrometry (HRESIMS). nih.gov This method successfully identified this compound lactone as a bioactive component in Plectranthus barbatus extracts that inhibited vascular development in zebrafish embryos. plos.orgresearchgate.netnih.gov

Structural Elucidation Techniques

Determining the precise chemical structure of this compound involves the application of various spectroscopic and computational methods.

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry, UV, IR)

Spectroscopic techniques provide crucial information about the functional groups, connectivity, and molecular weight of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the hydrogen and carbon atoms within the molecule. solubilityofthings.comsolubilityofthings.com Both 1D NMR (like 1H NMR and 13C NMR) and 2D NMR techniques (such as COSY, HMBC, and HSQC) are used to determine the connectivity of atoms and the spatial arrangement of functional groups. researchgate.netatlanchimpharma.com NMR spectroscopy was used to confirm the identity of this compound lactone after its isolation. plos.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which helps in determining its molecular formula and identifying structural fragments. solubilityofthings.comsolubilityofthings.comijaresm.com High-resolution electrospray mass spectrometry (HRESIMS) has been used for the initial structural elucidation of this compound lactone, providing its apparent molecular weight and predicted molecular formula. plos.orgnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores (groups that absorb UV or visible light) and can provide information about the electronic transitions within a molecule. solubilityofthings.comsolubilityofthings.comijaresm.com Compounds related to this compound, such as royleanone-type abietane (B96969) diterpenes, show characteristic UV spectra with absorption maxima. acs.org UV-Vis spectroscopy has been used in the structural analysis of isolated metabolites. researchgate.net

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by analyzing the vibrations of chemical bonds. solubilityofthings.comsolubilityofthings.comijaresm.comukzn.ac.za IR spectroscopy provides a spectrum of absorption bands corresponding to specific functional groups. solubilityofthings.com

Advanced Spectroscopic and Computational Methods for Configuration Assignment

Determining the stereochemistry, or the three-dimensional arrangement of atoms, is a critical aspect of structural elucidation for complex molecules like this compound. Advanced spectroscopic and computational methods are employed for this purpose.

Techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA) are advanced spectroscopic methods that can provide information about the absolute configuration of chiral molecules. wiley.comwiley.comfrontiersin.org

Computational methods, particularly those based on quantum mechanics (QM), are increasingly used in conjunction with experimental data to assign the configuration of chiral compounds. wiley.comwiley.comfrontiersin.orgrwth-aachen.de For instance, Gauge-Independent Atomic Orbital (GIAO) NMR chemical shift calculations supported by density functional theory (DFT) are used to predict NMR spectra for different possible configurations, which are then compared to experimental NMR data to determine the correct relative and absolute configuration. frontiersin.orgnih.gov Comparison of computed 13C NMR shifts with experimental data is an effective method for assigning configurations of chiral organic compounds. frontiersin.org Metrics like Mean Absolute Error (MAE) and Root-Mean-Square Deviation (RMSD) are used to evaluate the agreement between calculated and experimental NMR data. frontiersin.org

Biosynthetic Pathways of Coleon a

Elucidation of Precursor Biosynthesis

The fundamental building blocks for Coleon A, like other diterpenoids, are the C5 isomers, IPP and DMAPP genome.jpfrontiersin.orgnih.gov. The elucidation of how these precursors are formed has been a significant area of research in terpenoid biosynthesis nih.gov.

Role of the Mevalonic Acid Pathway

The mevalonic acid (MVA) pathway is a key route for the biosynthesis of IPP and DMAPP in the cytosol of plants, as well as in animals, fungi, and archaea genome.jpnih.gov. This pathway begins with the condensation of two molecules of acetyl-CoA, catalyzed by acetyl-CoA acetyltransferase (AACT), to form acetoacetyl-CoA nih.govresearchgate.net. Acetoacetyl-CoA then reacts with another molecule of acetyl-CoA in a reaction catalyzed by hydroxymethylglutaryl-CoA synthase (HMGS) to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) nih.gov. The rate-limiting step in the MVA pathway is the reduction of HMG-CoA to mevalonic acid (MVA) by HMG-CoA reductase (HMGR) frontiersin.orgnih.govresearchgate.netwikipedia.org. Mevalonic acid is subsequently phosphorylated twice by mevalonate (B85504) kinase (MVK) and phosphomevalonate kinase (PMK), followed by decarboxylation catalyzed by diphospho mevalonate decarboxylase (MPDC) to produce IPP nih.govresearchgate.net. IPP can then be isomerized to DMAPP by isopentenyl diphosphate (B83284) delta isomerase (IPPI) frontiersin.orgresearchgate.net.

Enzymatic Steps and Intermediate Compounds in this compound Biosynthesis

Following the formation of the C5 precursors (IPP and DMAPP), diterpenoid biosynthesis proceeds through a series of enzymatic steps involving the condensation of these units to form larger isoprenoid diphosphates genome.jp. Geranylgeranyl diphosphate (GGPP), a C20 compound formed by the sequential addition of IPP units to DMAPP catalyzed by prenyltransferases like geranylgeranyl pyrophosphate synthase (GGPS), is the direct precursor for diterpenoids genome.jpresearchgate.net.

The conversion of GGPP to the diverse array of diterpenoid structures, including the abietane (B96969) skeleton found in this compound, involves diterpene synthases (DS) researchgate.net. These enzymes catalyze the cyclization of GGPP to form various diterpene scaffolds. Subsequent enzymatic modifications, such as oxidations, hydroxylations, and rearrangements, mediated by enzymes like cytochrome P450 enzymes (CYPs), further transform the basic diterpene skeleton into complex molecules like this compound sci-hub.semdpi.com.

While specific enzymatic steps and intermediate compounds directly leading to this compound from a characterized diterpene precursor are not extensively detailed in the provided search results, the general pathway for abietane diterpenoid biosynthesis involves the cyclization of GGPP followed by oxidative modifications sci-hub.semdpi.com. Compounds like ferruginol (B158077) and royleanones are mentioned as related abietane diterpenoids, suggesting potential intermediate stages or related pathways mdpi.comresearchgate.net. Coleon U and Coleon U-quinone are also identified as abietane diterpenoids found in Plectranthus species, with Coleon U-quinone potentially being an oxidation product of Coleon U nih.gov. This implies that hydroxylation and oxidation reactions are critical steps in the later stages of this compound biosynthesis, likely involving specific oxygenases and other modifying enzymes sci-hub.semdpi.com.

Genetic and Molecular Approaches to Pathway Elucidation

Genetic and molecular techniques have been instrumental in understanding the biosynthesis of natural products, including terpenoids mdpi.comacademie-sciences.frnih.gov. These approaches involve identifying and characterizing the genes encoding the enzymes involved in the biosynthetic pathway academie-sciences.frnih.gov. Techniques such as gene cloning, sequencing, and expression analysis (e.g., using Northern blotting or studying mRNA levels) are employed to understand the regulation and function of these genes mdpi.comnih.govnih.gov.

Studies on terpenoid biosynthesis in various plants have utilized genetic approaches to identify structural genes encoding key enzymes like HMGR in the MVA pathway and DXS and DXR in the MEP pathway, as well as regulatory genes controlling pathway expression frontiersin.orgmdpi.com. For this compound biosynthesis, although specific studies were not detailed, research on related abietane diterpenoids in Plectranthus species has involved analyzing the composition of diterpenoids and considering biosynthetic relationships between compounds like Coleon U and Coleon U-quinone, which can involve computational studies to understand their formation researchgate.netnih.gov. The identification and characterization of diterpene synthases and modifying enzymes specific to this compound would likely involve similar genetic and molecular strategies, such as gene expression analysis in tissues where this compound is produced and potentially heterologous expression of candidate genes to confirm their function nih.govnih.gov.

Understanding the genetic basis of these enzymes allows for potential manipulation of the pathway, for instance, through overexpression or silencing of specific genes, to study their impact on this compound production mdpi.com.

Synthetic Chemistry of Coleon a and Its Analogues

Total Synthesis Strategies and Tactics

Total synthesis of complex natural products like Coleon A often requires the development of novel methodologies and convergent strategies to assemble the molecular framework efficiently. researchgate.netwiley.comscripps.edu

Retrosynthetic Analysis for Complex Molecular Architectures

Retrosynthetic analysis is a crucial technique in planning the synthesis of complex organic molecules. wikipedia.orgub.eduyoutube.com It involves working backward from the target molecule to simpler, commercially available starting materials by applying a series of "transforms," which are the reverse of synthetic reactions. wikipedia.orgub.edu This process generates a tree of intermediates, allowing chemists to evaluate different potential synthetic routes. ub.eduyoutube.com For this compound, a retrosynthetic analysis would involve identifying key disconnections that simplify the multicyclic system and reveal accessible precursors. Considering the abietane (B96969) skeleton, strategic disconnections might target the bonds forming the rings or those connecting key functionalized carbons. The presence of multiple oxygen atoms and the quinone moiety also necessitates careful planning for their introduction and manipulation during the synthesis. uni.lu

Chemical Derivatization and Analogue Synthesis

Chemical derivatization and the synthesis of analogues are essential for exploring the structure-activity relationships of natural products and potentially enhancing their biological properties. researchgate.netresearchgate.netjfda-online.com

Semi-synthetic Modifications for Bioactivity Enhancement

Semi-synthetic modifications involve using a naturally occurring compound as a starting material and performing chemical reactions to alter its structure. researchgate.netresearchgate.net This approach can be more efficient than total synthesis for generating a series of related compounds. For this compound and other abietane diterpenoids, semi-synthetic modifications can be employed to introduce new functional groups, alter existing ones, or modify the carbon skeleton. researchgate.netresearchgate.net These modifications can lead to improved potency, selectivity, or pharmacokinetic properties. Studies on related abietanes like 7α-acetoxy-6β-hydroxyroyleanone have shown that semi-synthetic derivatives can exhibit enhanced bioactivity, such as increased anticancer potential. researchgate.netresearchgate.net This highlights the value of semi-synthetic approaches in developing this compound analogues with potentially improved biological profiles.

Structure Activity Relationship Sar Investigations of Coleon a

Identification of Key Pharmacophores and Structural Elements

The abietane (B96969) skeleton forms the core structure of coleon A and related compounds researchgate.net. Within this framework, specific functional groups and their positions are considered key pharmacophores that interact with biological targets. Studies on royleanone (B1680014) derivatives, which share structural similarities with this compound, have indicated that substitutions at positions C-6 and C-12, particularly with aromatic groups, can enhance biological activity researchgate.net. The presence of a hydroxy-p-quinone C ring is also a characteristic feature of royleanones and related abietanes, contributing to their chemical properties and biological activities researchgate.net.

While direct detailed information specifically on the pharmacophore of this compound is limited in the provided search results, the SAR studies on related abietane diterpenoids like royleanones and coleon U provide valuable insights. For instance, coleon U, a diterpene often found alongside royleanones, has been described as a potent cytotoxic agent acs.org. Its structure, including the oxygenation pattern and the abietane core, likely contributes to its activity. Pharmacophore models are often generated using computational methods to identify the essential features required for binding to a target 3ds.comresearchgate.net. These features can include hydrogen bond donors/acceptors, hydrophobic centers, and charged regions.

Impact of Targeted Structural Modifications on Biological Activities

Targeted structural modifications of natural products are a common strategy to enhance their efficacy and improve their drug-like properties nih.gov. For abietane diterpenoids, including those structurally related to this compound, semisynthesis has been employed to create derivatives with potentially improved bioactivity researchgate.netresearchgate.net.

Research on 7α-acetoxy-6β-hydroxyroyleanone, another abietane diterpene, and its semisynthetic derivatives has shown promising antibacterial, anti-inflammatory, and anticancer properties researchgate.netresearchgate.net. Strategic modifications of this natural product through semisynthesis can enhance its bioactivity researchgate.netresearchgate.net. Studies on royleanone derivatives have explored the impact of substitutions at various positions on their activity against different targets, such as P-glycoprotein (P-gp) researchgate.net. Hydrophobic extra-interactions with bacterial targets appear to play a significant role in the activity of royleanone derivatives researchgate.net.

Coleon U, which is structurally related to this compound, has been shown to have potent cytotoxic effects against several cancer cell lines acs.org. The instability of coleon U, which can be converted to its oxidized form, coleon U-quinone, has also been noted acs.org. This suggests that the oxidation state of certain functional groups might influence stability and potentially activity.

Data from studies on related abietanes highlight the importance of specific functional groups and their positions. For example, the presence of hydroxyl or acetoxyl groups at C-16 and oxygen functions at both C-6 and C-7 in lophanthoidins, which are royleanone derivatives, contributes to their properties researchgate.net.

Computational Approaches in SAR Studies (e.g., Molecular Docking, Molecular Dynamics Simulation)

Computational approaches play a vital role in modern SAR studies, providing insights into the interactions between compounds and their biological targets at a molecular level researchgate.net. Techniques such as molecular docking and molecular dynamics simulations are widely used to predict binding modes, estimate binding affinities, and understand the dynamic behavior of ligand-target complexes researchgate.netresearchgate.netresearchgate.netmdpi.commdpi.com.

In the context of abietane diterpenoids, computational studies have been employed to analyze the potential of these compounds as therapeutic agents. For instance, the anticancer potential of 7α-acetoxy-6β-hydroxyroyleanone and its derivatives has been analyzed in silico using ADMET prediction, quantum mechanical calculations, molecular docking, and molecular dynamics simulations researchgate.netresearchgate.net. These studies aimed to predict the compounds' absorption, distribution, metabolism, excretion, and toxicity properties, as well as their interactions with protein targets involved in apoptosis and cell proliferation researchgate.netresearchgate.net.

Molecular docking studies have also been used to examine the interaction of compounds with specific protein targets, such as SARS-CoV-2 proteins mdpi.com. While the provided searches did not specifically detail molecular docking of this compound to a known target, studies on related compounds demonstrate the applicability of this technique to abietane diterpenoids. Molecular docking helps to visualize how a molecule fits into the binding site of a protein and to identify key interactions, such as hydrogen bonds and hydrophobic contacts researchgate.net. This information is valuable for understanding the basis of activity and for designing improved ligands.

Computational methods, including molecular docking and molecular dynamics simulations, contribute to SAR studies by providing a theoretical framework to complement experimental findings researchgate.net. They can help to explain observed differences in activity among a series of related compounds and to guide the synthesis of new derivatives with predicted favorable interactions with their targets.

Compound Table

| Compound Name | PubChem CID (if available in search results) |

| This compound | Not explicitly provided in search results |

| Royleanone | Not explicitly provided in search results |

| 7α-acetoxy-6β-hydroxyroyleanone | Not explicitly provided in search results |

| Coleon U | Not explicitly provided in search results |

| Coleon U-quinone | Not explicitly provided in search results |

| 6β,7α-dihydroxyroyleanone | Not explicitly provided in search results |

| 7α-formyloxy-6β-hydroxyroyleanone | Not explicitly provided in search results |

| Lophanthoidins A-F | Not explicitly provided in search results |

| Horminone (7β-hydroxyroyleanone) | Not explicitly provided in search results |

| 16-acetoxy-7-O-acetylhorminone | Not explicitly provided in search results |

| 16-acetoxy-12-O-acetylhorminone | Not explicitly provided in search results |

| Hypargenin F | Not explicitly provided in search results |

| 12-deoxy-royleanone | Not explicitly provided in search results |

| 7-ketoroyleanone | Not explicitly provided in search results |

| 6,7-dehydroroyleanone | Not explicitly provided in search results |

| 7α-acetoxyroyleanone | Not explicitly provided in search results |

| Ferruginol (B158077) | Not explicitly provided in search results |

| Mutabilol (a nor-abietane diterpene) | Not explicitly provided in search results |

| 8α,9α-epoxycoleon-U-quinone | Not explicitly provided in search results |

| Coleon V | Not explicitly provided in search results |

| Parvifloron D | Not explicitly provided in search results |

| Ingenol mebutate | Not explicitly provided in search results |

| Bryostatin 1 | Not explicitly provided in search results |

| Carnosol | Not explicitly provided in search results |

| Curcumin | Not explicitly provided in search results |

| Resveratrol | Not explicitly provided in search results |

| Quercetin | Not explicitly provided in search results |

| 6β,7β-Dihydroxy-12-methylroyleanone | Not explicitly provided in search results |

| 7β-Hydroxyroyleanone | Not explicitly provided in search results |

| 6β-Hydroxyroyleanone | Not explicitly provided in search results |

| 6β,7β-Dihydroxyroyleanone | Not explicitly provided in search results |

| 7β-Acetoxy-6β-hydroxyroyleanone | Not explicitly provided in search results |

| 7β-Acetoxy-6β-hydroxy-12-O-methylroyleanone | Not explicitly provided in search results |

| Demethylinuroyleanol | Not explicitly provided in search results |

| Ar-Abietatriene | Not explicitly provided in search results |

| 17-Hydroxyjolkinolide B | Not explicitly provided in search results |

| Plectranthroyleanone B | Not explicitly provided in search results |

| Plectranthroyleanone C | Not explicitly provided in search results |

| Sugiol | Not explicitly provided in search results |

| 6,7-Dehydroferruginol | Not explicitly provided in search results |

| Eupholides F | Not explicitly provided in search results |

| Eupholides G | Not explicitly provided in search results |

| Eupholides H | Not explicitly provided in search results |

| 14α-Hydroxy-17-al-ent-abieta-7(8),11(12),13(15)-trien-16,12-olide | Not explicitly provided in search results |

| Rosmarinic acid | Not explicitly provided in search results |

Data Table Example (Illustrative based on search findings on related compounds):

Mechanistic Studies of Coleon A S Biological Activities in Vitro

Anti-inflammatory Mechanisms

In vitro research has explored the mechanisms by which Coleon A exerts anti-inflammatory effects, focusing on its influence on pro-inflammatory mediators and key signaling pathways.

Inhibition of Pro-inflammatory Cytokines and Enzymes

Studies have indicated that this compound can modulate the production of pro-inflammatory cytokines and the activity of enzymes involved in inflammatory processes. For instance, certain natural compounds, including some structurally related to this compound found in Plectranthus species, have demonstrated the ability to inhibit the release of cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. frontiersin.orgresearchgate.netmdpi.com Inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial in the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide, respectively, has also been observed with various anti-inflammatory agents and could be a potential mechanism for this compound. plos.orgmdpi.comnih.gov

Data from studies on related compounds highlight the potential for inhibition of key inflammatory markers:

| Compound/Extract Source | In Vitro Model | Inflammatory Marker Inhibited | Notes | Source |

| Plectranthus extracts | LPS-stimulated macrophages | TNF-α, IL-6 | Dose-dependent inhibition observed. | frontiersin.orgresearchgate.net |

| Oleanolic acid derivative | LPS-stimulated RAW 264.7 cells | TNF-α, IL-1β, iNOS, COX-2 | Demonstrated through Western blot. | nih.gov |

| Manumycin-type metabolites | LPS-stimulated cells | IL-1β, TNF-α | Concentration-dependent suppression. | nih.gov |

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. wikipedia.org In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins, such as IκBα. wikipedia.org Upon activation by various stimuli, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. wikipedia.org Modulation of this pathway is a key target for anti-inflammatory agents. Research on compounds from Plectranthus species, the genus from which this compound is isolated, has shown inhibitory effects on NF-κB translocation. mdpi.com Studies on other natural compounds have demonstrated that inhibiting IKKβ, an enzyme responsible for phosphorylating IκBα, can prevent NF-κB activation and subsequent pro-inflammatory cytokine production. plos.orgnih.govhaematologica.org While direct studies specifically on this compound's interaction with the NF-κB pathway were not extensively detailed in the search results, the activity observed with related compounds suggests this as a likely mechanism contributing to this compound's anti-inflammatory potential.

Antimicrobial Mechanisms

This compound and related compounds have shown antimicrobial properties in vitro against various microorganisms, including bacteria and fungi. uni.lu The mechanisms underlying these effects are diverse and can involve disrupting cellular structures or interfering with essential microbial processes.

Antibacterial Activity

Studies on natural compounds with antibacterial activity have revealed several mechanisms. These include disrupting the bacterial cell wall and membrane, leading to leakage of intracellular contents and cell death. frontiersin.orgfrontiersin.orgmdpi.comscielo.brfrontiersin.org Some compounds interfere with essential bacterial metabolic processes, such as inhibiting enzymes or disrupting DNA and protein synthesis. mdpi.comufjf.br Others can affect bacterial virulence factors or quorum sensing mechanisms. mdpi.com While specific detailed mechanisms of this compound's antibacterial action were not prominently featured, its presence in plants known for antimicrobial properties suggests similar modes of action may be involved.

Antifungal Activity

Natural products have also demonstrated antifungal activities through various mechanisms in vitro. These can include damaging the fungal cell membrane and intracellular organelles, inhibiting key mitochondrial enzymes, and interfering with ergosterol (B1671047) synthesis, a crucial component of fungal cell membranes. frontiersin.orgnih.govnih.govmdpi.comfrontiersin.org Some compounds can also inhibit biofilm formation, which contributes to fungal resistance. frontiersin.orgfrontiersin.org The antifungal activity reported for this compound uni.luxiahepublishing.com suggests it may act through one or more of these mechanisms, similar to other natural antifungal agents.

Cytotoxic and Anticancer Mechanisms

In vitro studies have investigated the cytotoxic and anticancer potential of this compound. researchgate.net The mechanisms by which natural compounds exert anticancer effects are varied and can involve inducing apoptosis (programmed cell death), causing cell cycle arrest, generating reactive oxygen species (ROS), inducing DNA damage, and modulating various signaling pathways involved in cell proliferation and survival. xiahepublishing.comresearchgate.netdiva-portal.orgnih.govmdpi.com Some compounds can also affect angiogenesis and metastasis. xiahepublishing.comnih.gov Research indicates that certain compounds can trigger apoptosis through the mitochondrial pathway and induce endoplasmic reticulum stress. researchgate.net The generation of intracellular oxidative stress by some agents can lead to damage to cellular components, including DNA and mitochondria, ultimately triggering cell death. researchgate.net While specific detailed mechanisms for this compound were not extensively found, its reported cytotoxic activity uni.lu suggests it may utilize similar strategies to inhibit cancer cell growth and induce cell death in vitro.

Inhibition of P-Glycoprotein Activity

Anti-angiogenic Mechanisms

In vitro anti-angiogenesis assays have been conducted to characterize the activity of this compound lactone, a derivative of this compound. researchgate.net These studies revealed that this compound lactone inhibited the proliferation, migration, and tube formation of mammalian endothelial cells in vitro. researchgate.net

Table 6.4.1: In Vitro Anti-angiogenic Effects of this compound Lactone on Mammalian Endothelial Cells

| Endothelial Cell Function | Effect of this compound Lactone (In Vitro) | Reference |

| Proliferation | Inhibited | researchgate.net |

| Migration | Inhibited | researchgate.net |

| Tube Formation | Inhibited | researchgate.net |

These findings suggest that this compound lactone possesses anti-angiogenic properties by directly impacting key functions of endothelial cells required for the formation of new blood vessels. researchgate.net

Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation

In vitro studies have demonstrated that this compound lactone (Coleon AL) exhibits inhibitory effects on key processes involved in angiogenesis, specifically the proliferation, migration, and tube formation of mammalian endothelial cells. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in various physiological and pathological conditions, including wound healing, embryonic development, and tumor growth. Inhibiting pathological angiogenesis is a significant target in the treatment of diseases like cancer.

Research utilizing mammalian endothelial cells, such as bovine aortic endothelial cells (BAEC) and mouse aortic endothelial cells (MAEC), has shown that Coleon AL can inhibit their proliferation. The half-maximal inhibitory concentration (IC50) values for Coleon AL's effect on MAEC proliferation were found to be similar to those of SU5416, a synthetic inhibitor of vascular endothelial growth factor (VEGF) receptors researchgate.netfigshare.com. Studies have also investigated the effects on bovine aortic endothelial cells (BAEC) proliferation figshare.com.

Beyond proliferation, Coleon AL has been shown to impede endothelial cell migration, a crucial step in the formation of new blood vessels where endothelial cells move towards an angiogenic stimulus plos.orgplos.orgcellbiolabs.com. Experiments have demonstrated that Coleon AL inhibits endothelial cell migration in vitro plos.orgplos.org.

Furthermore, Coleon AL affects the ability of endothelial cells to organize into capillary-like structures, a process known as tube formation. This in vitro assay mimics the reorganization stage of angiogenesis cellbiolabs.comthermofisher.com. Studies have provided evidence that Coleon AL inhibits endothelial tube formation in vitro plos.orgplos.orgresearchgate.netnih.gov. This inhibitory effect on tube formation is a significant finding, as it directly relates to the ability of endothelial cells to form the tubular structures characteristic of new blood vessels thermofisher.com.

Collectively, these in vitro findings indicate that Coleon AL possesses anti-angiogenic properties by targeting fundamental processes of endothelial cell function. The inhibition of proliferation, migration, and tube formation suggests that Coleon AL could interfere with the development of new blood vessels.

In Vitro Inhibition Data for this compound Lactone on Endothelial Cells

| Endothelial Cell Type | Activity Inhibited | Reported Effect/IC50 | Reference |

| Mammalian Endothelial Cells | Proliferation | Inhibited | researchgate.netplos.orgresearchgate.net |

| MAEC | Proliferation | IC50 similar to SU5416 | researchgate.netfigshare.com |

| BAEC | Proliferation | IC50 reported | figshare.com |

| Mammalian Endothelial Cells | Migration | Inhibited | plos.orgresearchgate.net |

| Endothelial Cells | Migration | Inhibited | plos.org |

| Mammalian Endothelial Cells | Tube Formation | Inhibited | researchgate.netplos.orgresearchgate.net |

| Endothelial Cells | Tube Formation | Inhibited | plos.orgresearchgate.netnih.gov |

Note: Specific IC50 values for BAEC proliferation were mentioned in the source but not explicitly provided in a format suitable for direct extraction into the table without manual interpretation of figures or supplementary data not available in the snippets.

Detailed Research Findings:

Research has specifically highlighted that both emodin (B1671224) and this compound lactone inhibited mammalian endothelial cell proliferation, migration, and tube formation in vitro researchgate.netplos.orgresearchgate.net. The inhibitory activity of Coleon AL on the proliferation of MAECs was found to have an IC50 value comparable to that of SU5416 researchgate.netfigshare.com. Visual evidence from studies supports the inhibition of endothelial cell migration and tube formation by Coleon AL at specific concentrations, such as 10 µM for tube formation researchgate.netnih.gov. These findings underscore the potential of Coleon AL as an inhibitor of angiogenesis at multiple stages.

Preclinical Pharmacological Potential of Coleon a

Therapeutic Applications in Inflammatory Diseases

Research suggests that Coleon A may hold potential as a therapeutic agent for inflammatory diseases. ontosight.ai Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines and enzymes. ontosight.ai While some research on Plectranthus species has focused on other abietane (B96969) diterpenoids like Coleon U for their anti-inflammatory properties, the genus Plectranthus as a whole is recognized for containing compounds with anti-inflammatory potential, supporting the investigation of this compound in this context. researchgate.netnih.govnih.gov Preclinical models of inflammatory bowel disease (IBD), which involve chronic inflammation of the gastrointestinal tract, are used to understand disease etiology and evaluate potential anti-inflammatory treatments. pharmalegacy.comnih.govirjournal.org Although specific detailed findings for this compound in these models were not extensively detailed in the search results, the general context of studying natural compounds from Plectranthus for inflammation is relevant. researchgate.netnih.govnih.gov

Potential in Antimicrobial Therapies

This compound has demonstrated antimicrobial activity against a range of microorganisms, including bacteria and fungi in preclinical settings. ontosight.ainih.gov Studies on Plectranthus species, which are sources of this compound and related diterpenoids, have shown antibacterial activity against various strains. For instance, a mixture containing this compound diastereoisomers showed antibacterial activity against Bacillus subtilis and Pseudomonas syringae, although Coleon U exhibited greater activity in that specific study. nih.gov Another study on Plectranthus scutellarioides found that an abietane diterpene, similar to Coleon U, was selectively active against Staphylococcus aureus. japsonline.com Coleon U quinone, a related compound found in Plectranthus madagascariensis, has also shown high activity against Staphylococcus aureus and moderate activity against Enterococcus faecalis. tandfonline.comresearchgate.net While direct minimum inhibitory concentration (MIC) data specifically for this compound against a broad spectrum of microbes was not prominently found, the activity of related abietane diterpenoids from the same plant sources supports the potential of this compound as an antimicrobial agent. nih.govjapsonline.comtandfonline.comresearchgate.net

Antineoplastic Potential in Preclinical Models

Some preclinical studies have reported that this compound possesses cytotoxic activity against certain cancer cell lines, suggesting its potential as an anticancer agent. ontosight.ai Research on related diterpenoids from Plectranthus species, such as Coleon U, has provided more detailed insights into the potential antineoplastic mechanisms of this class of compounds. Coleon U has shown potent cytotoxic effects against several cancer cell lines, including breast, leukemia, and melanoma cells. researchgate.net Studies on Coleon U in non-small-cell lung carcinoma models have indicated that it can decrease cancer cell viability and induce mitochondrial membrane depolarization. researchgate.netnih.gov While these findings pertain specifically to Coleon U, they highlight the antineoplastic potential within the abietane diterpenoid class to which this compound belongs. Preclinical evaluation of anticancer drugs often involves in vitro studies using cancer cell lines and in vivo studies in animal models to assess efficacy. mdpi.comnih.govbrieflands.comnih.gov The reported cytotoxic effects of this compound and related compounds in in vitro models warrant further investigation into its specific mechanisms and potential in vivo efficacy. ontosight.ai

Ecological and Environmental Context of Coleon a

Role in Plant Defense and Chemical Ecology

Coleon A functions as a defensive compound in plants, contributing to their chemical ecology. Research has demonstrated its antifeedant activity against herbivorous insects. Specifically, a mixture containing diastereoisomers of this compound isolated from Plectranthus aff. puberulentus showed potent antifeedant effects against the generalist insect Spodoptera littoralis (cotton leafworm). nih.govuc.ptnih.govnih.gov This indicates that the compound deters feeding by certain insects, thereby protecting the plant from herbivory. The production of such diterpenoids is a key aspect of the chemical defense strategies employed by plants in the Lamiaceae family.

Interactions with Microorganisms and Insects within Ecosystems

Within natural ecosystems, this compound's primary documented interaction is with insects, acting as an antifeedant. nih.govuc.ptnih.govnih.gov This deterrence affects the feeding patterns of herbivores, potentially influencing insect populations and the dynamics of plant-insect interactions in the ecosystem. While some related diterpenoids from Plectranthus species, such as Coleon U, have shown antimicrobial activity against bacteria like Bacillus subtilis and Pseudomonas syringae, the research specifically citing this compound for significant antimicrobial effects in an ecological context is less prominent in the provided information, with its antifeedant role being more consistently highlighted. nih.gov The presence of this compound and other specialized metabolites in plant tissues, particularly on leaf surfaces, can influence the colonization and impact of both herbivorous insects and microorganisms.

Distribution and Significance in Natural Ecosystems

This compound is found in various species of the genus Plectranthus, which has a wide natural distribution spanning regions including the Mediterranean area, the Middle East, North Africa, and Southern Africa. Specific sources of this compound include Plectranthus aff. puberulentus and Plectranthus barbatus (formerly known as Coleus forskohlii).

The significance of this compound in these natural ecosystems lies in its contribution to the chemical defense arsenal (B13267) of Plectranthus species. By deterring insect herbivory, this compound helps the plants survive and reproduce, influencing the structure and composition of plant communities and the populations of associated herbivores. nih.gov The presence of such defensive compounds is a result of co-evolutionary processes between plants and the organisms they interact with in their environment. The distribution of this compound is therefore directly linked to the geographical range of the Plectranthus species that produce it.

Future Research Directions and Translational Perspectives for Coleon a

Advanced Mechanistic Investigations

A deeper understanding of the precise molecular mechanisms underlying Coleon A's biological effects is crucial for its development. While some studies have begun to explore the mode of action of related compounds like Coleon U, noting effects on processes such as P-glycoprotein activity and mitochondrial function in cancer cells, the specific mechanisms of this compound are not yet fully elucidated chem960.com. The limited available literature on the mode of action of Coleon U in cancer highlights the need for further study in this area for related compounds like this compound chem960.com.

Future research should focus on identifying the specific protein targets and signaling pathways modulated by this compound in various biological contexts. This could involve a combination of biochemical assays, cell-based experiments, and in silico modeling. Investigating the interaction of this compound with key enzymes, receptors, or other cellular components will provide critical insights into how it exerts its effects. Advanced mechanistic studies are essential not only for understanding the fundamental biology of this compound but also for rational drug design and the prediction of potential off-target effects. Research into the mechanism of action of isolated bioactive molecules is a recognized area of study.

Exploration of Novel Analogues for Enhanced Bioactivity

The structural complexity of this compound provides a rich scaffold for the design and synthesis of novel analogues with potentially enhanced bioactivity, improved specificity, or altered pharmacokinetic properties. Structural modification of bioactive natural products is a crucial approach for acquiring lead compounds with improved pharmaceutical characteristics.

Future research should involve the targeted synthesis of this compound derivatives with specific modifications to different parts of the molecule. These analogues can then be evaluated for their biological activities in relevant in vitro and in vivo models. Structure-activity relationship (SAR) studies will be paramount in identifying the key structural features responsible for desired effects and guiding the design of more potent and selective compounds. Medicinal chemistry research programs aimed at improving the activities of isolated bioactive molecules are a significant area of development. The synthesis of new bioactive molecules and the evaluation of their biological potential represent an interesting direction in pharmaceutical chemistry.

Biotechnological Production and Sustainable Sourcing

As a natural product, the sustainable sourcing and production of this compound are important considerations for its long-term availability and potential commercialization. Traditional methods of extraction from plant sources can be limited by factors such as plant availability, geographical location, and environmental impact. Sustainable sourcing of biological raw materials is critical and involves minimizing environmental degradation and promoting biodiversity conservation. Certification programs can provide assurance of adherence to specific environmental and social standards in sustainable procurement.

Biotechnological approaches offer promising alternatives for the sustainable production of this compound. This could involve developing methods for its production in microbial hosts or plant cell cultures through metabolic engineering. Research into aeroponic cultivation methods for Coleus species, while demonstrated for Coleus forskohlii, illustrates the potential for controlled and sustainable plant-based production. Sustainable biomass sourcing is a key aspect of developing bio-based products. Future research should explore and optimize these biotechnological methods to ensure a consistent, scalable, and environmentally friendly supply of this compound.

Applications of Omics Technologies in this compound Research

The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological systems influenced by this compound and its effects at a molecular level. These technologies offer powerful tools for gaining mechanistic insight into biological processes and determining the mode of action of compounds.

Future research should leverage omics approaches to investigate the global cellular responses to this compound treatment. Transcriptomics can reveal changes in gene expression profiles, while proteomics can identify alterations in protein abundance and modification. Metabolomics can provide insights into metabolic pathways affected by the compound. Integrating data from multiple omics platforms can offer a holistic view of this compound's impact on biological systems. This can aid in identifying novel biomarkers of response or toxicity and uncovering previously unknown biological activities or pathways modulated by this compound. Omics technologies are valuable in drug discovery and development for identifying new targets and mechanisms.

Q & A

Q. How can molecular docking studies be critically evaluated to prioritize this compound derivatives for synthesis?

- Methodological Answer : Combine docking scores (AutoDock Vina, Glide) with free-energy perturbation (FEP) calculations to improve binding affinity predictions. Validate top candidates via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with pharmacophore models to filter false positives .

Data Presentation & Publication Standards

Q. What minimal datasets are required for publishing this compound-related findings in high-impact journals?

- Methodological Answer : Include raw spectral data (NMR, HRMS), crystallographic coordinates (if applicable), dose-response curves, and statistical analysis outputs. For omics studies, deposit processed data in MIAME-compliant formats. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.